An In-depth Technical Guide to 3-Iodotetrahydrofuran: Chemical Properties and Applications in Modern Synthesis
An In-depth Technical Guide to 3-Iodotetrahydrofuran: Chemical Properties and Applications in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Iodotetrahydrofuran, a halogenated derivative of the versatile solvent tetrahydrofuran, has emerged as a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its unique structural features, particularly the reactive carbon-iodine bond, render it an invaluable intermediate for the introduction of the tetrahydrofuran moiety into complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties of 3-iodotetrahydrofuran, its diverse applications in synthetic chemistry, and detailed experimental protocols for its synthesis and key transformations.
Chemical and Physical Properties
3-Iodotetrahydrofuran is a liquid at room temperature, typically appearing as a colorless to light yellow or dark brown substance.[1][2][3] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₇IO | [4] |
| Molecular Weight | 198.00 g/mol | [4][5] |
| Boiling Point | 187.0 ± 33.0 °C (predicted) | [1][2] |
| Density | 1.93 ± 0.1 g/cm³ (predicted) | [1][2] |
| Flash Point | 66.908 °C | [1] |
| Appearance | Colorless to light yellow/dark brown liquid | [1][2][3] |
| Storage Temperature | 2-8°C (protect from light) | [2][6] |
| Synonyms | 3-iodooxolane, Furan, tetrahydro-3-iodo-, (RS)-3-iodotetrahydrofuran | [1] |
Spectroscopic Data
Definitive spectroscopic data for 3-iodotetrahydrofuran is crucial for its characterization. Although a dedicated public database spectrum is not available, typical spectral characteristics can be inferred from related structures and general principles of spectroscopy.
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¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene and methine protons of the tetrahydrofuran ring. The proton at the C-3 position, bonded to the same carbon as the iodine, would likely appear as a downfield multiplet due to the deshielding effect of the iodine atom.
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¹³C NMR: The carbon NMR spectrum would display four distinct signals corresponding to the four carbon atoms of the tetrahydrofuran ring. The carbon atom bonded to the iodine (C-3) would be significantly shifted downfield.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations typically observed around 2850-3000 cm⁻¹ and C-O-C stretching frequencies for the ether linkage.[8]
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) and characteristic fragmentation patterns of the tetrahydrofuran ring. The presence of iodine would be indicated by its isotopic pattern.
Synthesis of 3-Iodotetrahydrofuran: An Experimental Protocol
3-Iodotetrahydrofuran can be synthesized from 3-hydroxytetrahydrofuran. The following protocol is a detailed methodology for this conversion.[7]
Materials and Reagents
-
3-Hydroxytetrahydrofuran
-
Dichloromethane (CH₂Cl₂)
-
Triphenylphosphine (PPh₃)
-
Imidazole
-
Iodine (I₂)
-
0.2 M Sodium thiosulfate solution (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Pentane
Procedure
-
Dissolve 3-hydroxytetrahydrofuran (1.0 eq) in dichloromethane.
-
Sequentially add triphenylphosphine (2.0 eq), imidazole (2.0 eq), and iodine (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain it overnight under a nitrogen atmosphere.
-
After the reaction is complete, cool the mixture and quench the reaction by adding a 0.2 M sodium thiosulfate solution.
-
Separate the organic layer. Extract the aqueous phase with dichloromethane.
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate to obtain a yellow solid.
-
Dissolve the solid in pentane and stir for 2 hours.
-
Filter to remove insoluble material and concentrate the filtrate to yield 3-iodotetrahydrofuran.
Caption: Synthesis workflow for 3-iodotetrahydrofuran.
Applications in Organic Synthesis and Drug Discovery
The presence of a reactive carbon-iodine bond makes 3-iodotetrahydrofuran a versatile precursor in various synthetic transformations, particularly in the construction of pharmacologically active molecules.[9]
Role in the Synthesis of HIV Protease Inhibitors
The tetrahydrofuran (THF) moiety is a key structural component in several potent HIV protease inhibitors, such as Darunavir.[9] It acts as a P2 ligand, crucial for binding to the enzyme's active site. 3-Iodotetrahydrofuran serves as a critical building block for introducing this essential THF unit into the inhibitor's structure.
Caption: Role of 3-iodotetrahydrofuran in drug discovery.
Utility in Cross-Coupling Reactions
The carbon-iodine bond in 3-iodotetrahydrofuran is highly reactive towards transition metal-catalyzed cross-coupling reactions, making it an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds.[9]
3-Iodotetrahydrofuran is utilized in transition-metal-free, light-enabled Heck-type reactions with alkenes in water, offering a greener synthetic route.[7]
It is a valuable partner in various palladium-catalyzed reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings.[9] The low C-I bond dissociation energy facilitates the initial oxidative addition step in the catalytic cycle.[9]
Caption: General mechanism of Pd-catalyzed cross-coupling reactions.
Conclusion
3-Iodotetrahydrofuran is a highly valuable and versatile reagent in modern organic chemistry. Its well-defined chemical properties and the reactivity of its carbon-iodine bond make it an indispensable tool for the synthesis of complex molecules, particularly in the pharmaceutical industry. The detailed protocols and data presented in this guide are intended to facilitate its effective use by researchers and professionals in the field of drug development and chemical synthesis.
References
- 1. 3-IODO-TETRAHYDRO-FURAN CAS 121138-01-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. Furan, tetrahydro-3-iodo-, (3R)- CAS#: 873063-62-8 [m.chemicalbook.com]
- 3. 3-IODO-TETRAHYDRO-FURAN | 121138-01-0 [m.chemicalbook.com]
- 4. Furan, tetrahydro-3-iodo-, (3R)- | 873063-62-8 [amp.chemicalbook.com]
- 5. (R)-3-Iodotetrahydrofuran - CAS:873063-62-8 - Sunway Pharm Ltd [3wpharm.com]
- 6. Furan, tetrahydro-3-iodo-, (3R)- | 873063-62-8 [chemicalbook.com]
- 7. 3-IODO-TETRAHYDRO-FURAN | 121138-01-0 [chemicalbook.com]
- 8. m.youtube.com [m.youtube.com]
- 9. (R)-3-Iodo-tetrahydrofuran | 873063-62-8 | Benchchem [benchchem.com]
